molecular formula C16H28ClNO4 B5245250 2-Amino-succinic acid dicyclohexyl ester

2-Amino-succinic acid dicyclohexyl ester

Cat. No.: B5245250
M. Wt: 333.8 g/mol
InChI Key: PBKHPBAIBQLFSM-UHFFFAOYSA-N
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Description

2-Amino-succinic acid dicyclohexyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and dicyclohexylcarbodiimide (DCC), a reagent commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-succinic acid dicyclohexyl ester typically involves the Steglich esterification method. This method uses DCC as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions .

    Steglich Esterification:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. Solvent selection and reagent purity are critical factors in ensuring the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-succinic acid dicyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .

Scientific Research Applications

2-Amino-succinic acid dicyclohexyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-succinic acid dicyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released succinic acid can then participate in various metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

2-Amino-succinic acid dicyclohexyl ester can be compared with other esters derived from succinic acid, such as:

    Diethyl succinate: A simple ester with two ethyl groups.

    Dimethyl succinate: An ester with two methyl groups.

    Dibutyl succinate: An ester with two butyl groups.

The uniqueness of this compound lies in its specific structure, which includes the dicyclohexyl groups. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other succinic acid esters .

Properties

IUPAC Name

dicyclohexyl 2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4.ClH/c17-14(16(19)21-13-9-5-2-6-10-13)11-15(18)20-12-7-3-1-4-8-12;/h12-14H,1-11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHPBAIBQLFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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